Enhanced Aqueous Solubility vs. Benzenesulfonyl Analog
The 4‑methoxyphenylsulfonyl terminal group introduces a hydrogen‑bond‑accepting oxygen atom that is absent in the benzenesulfonyl analog (CAS 774192‑31‑3). According to ChemSpider/A predicted data, the benzenesulfonyl analog possesses 0 hydrogen‑bond acceptors beyond the sulfonamide oxygens, while the target compound gains an additional acceptor via the methoxy oxygen, contributing to improved predicted aqueous solubility and a lower calculated logP . In medicinal chemistry, a 4‑methoxy substituent on a phenyl ring typically reduces logP by approximately 0.5–0.7 log units compared to the unsubstituted phenyl congener, translating into 3‑ to 5‑fold higher aqueous solubility under physiological conditions [1].
| Evidence Dimension | Estimated logP / hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | 6 H‑bond acceptors (4 sulfonamide O, 2 benzoxadiazole O) + 1 methoxy O; predicted logP ≈ 1.5–2.0 |
| Comparator Or Baseline | Benzenesulfonyl analog (CAS 774192‑31‑3): 5 H‑bond acceptors; predicted logP ≈ 2.0–2.5 |
| Quantified Difference | ΔlogP ≈ -0.5 to -0.7; ≈ 1 additional H‑bond acceptor; estimated 3–5× higher aqueous solubility |
| Conditions | Predictive ADME models (ALOGPS, ChemSpider) applied to neutral species |
Why This Matters
Higher aqueous solubility directly improves compatibility with in vitro biochemical assays and cell‑based screening, reducing the need for DMSO co‑solvent that can confound activity readouts.
- [1] Meanwell, N. A. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chem. Res. Toxicol. 2011, 24, 1420–1456. View Source
